molecular formula BBaO5P B576570 Barium metaborate metaphosphate CAS No. 12045-29-3

Barium metaborate metaphosphate

Cat. No.: B576570
CAS No.: 12045-29-3
M. Wt: 259.106
InChI Key: SJXLHFMLQXOLPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium metaborate (Ba(BO₂)₂·H₂O) is an inorganic compound widely used as a fire-retardant additive in polymer composites. It enhances thermal stability, mechanical strength, and hydrophobicity in materials like thermoplastic polyurethane (TPU) . Its mechanism involves endothermic decomposition, releasing non-combustible gases that inhibit combustion .

Barium metaphosphate (Ba(PO₃)₂, CAS 13762-83-9), also termed barium dimetaphosphate, is a phosphate-based compound.

Properties

CAS No.

12045-29-3

Molecular Formula

BBaO5P

Molecular Weight

259.106

InChI

InChI=1S/BO2.Ba.HO3P/c2-1-3;;1-4(2)3/h;;(H,1,2,3)/q-1;+2;/p-1

InChI Key

SJXLHFMLQXOLPF-UHFFFAOYSA-M

SMILES

B(=O)[O-].[O-]P(=O)=O.[Ba+2]

Synonyms

barium metaborate metaphosphate

Origin of Product

United States

Comparison with Similar Compounds

Barium Metaborate vs. Alkali Metal Metaborates

Property Barium Metaborate Lithium Metaborate (LiBO₂) Potassium Metaborate (KBO₂)
Formula Ba(BO₂)₂·H₂O LiBO₂ KBO₂
Molecular Weight 240.96 g/mol 49.75 g/mol 81.92 g/mol
Solubility in Water Low 2.62 g/100 g H₂O Highly soluble
Thermal Stability Decomposes at ~800°C Melts at 844°C Stable up to 900°C
Applications Fire retardant in polymers Flux in ceramics/welding Corrosion inhibition

Key Findings :

  • Barium metaborate outperforms alkali metal borates in polymer composites due to its low solubility and synergistic fire-retardant effects. In TPU, 5 wt% loading increases char residue to 15.6% (vs. 1.7% for pure TPU) .
  • Lithium and potassium metaborates are more soluble, limiting their utility in moisture-sensitive environments .

Comparison with Zinc Borate

Zinc borate (e.g., 2ZnO·3B₂O₃·3.5H₂O) is another fire retardant but requires higher loading (15–20 wt%) to match barium metaborate’s efficiency. Barium metaborate’s smaller particle size (homogeneous dispersion in TPU ) and lower density enhance mechanical properties without agglomeration at ≤5 wt% .

Comparison with Similar Phosphates

Barium Metaphosphate vs. Alkali Metal Metaphosphates

Property Barium Metaphosphate Lithium Metaphosphate (LiPO₃) Sodium Metaphosphate (NaPO₃)
Formula Ba(PO₃)₂ LiPO₃ NaPO₃
Molecular Weight 295.27 g/mol 85.96 g/mol 101.96 g/mol
Applications Corrosion inhibition High-temperature ceramics Water treatment
Thermal Behavior Stable >1000°C Melts at 600°C Decomposes at 600°C

Key Findings :

  • Lithium metaphosphate’s lower melting point restricts its use in extreme environments compared to barium derivatives .

Comparison with Cerium Phosphate

Cerium phosphate (CePO₄) is used in chrome-free primers for corrosion resistance . Unlike barium metaphosphate, cerium phosphate provides active inhibition through redox reactions but lacks fire-retardant properties .

Performance in Polymer Composites: Barium Metaborate Case Study

  • Thermal Stability : In TPU, 7 wt% barium metaborate increases char residue to 22.9% (vs. 1.7% for pure TPU) and raises glass transition temperature (Tg) by 20°C, restricting polymer chain mobility .
  • Mechanical Properties : Optimal loading (5 wt%) improves tensile strength by 30%, but agglomeration at 7 wt% reduces ductility .
  • Hydrophobicity : Contact angle increases from 71° (pure TPU) to 85° (7 wt% loading), enhancing water resistance .

Preparation Methods

Reactant Proportions and Mixing

Stoichiometric ratios are critical to avoid intermediate phases. A molar ratio of 1:1:1 for BaO:H₃BO₃:HPO₃ is typically employed. Reactants are ground into a homogeneous mixture using ball milling for 2–4 hours to ensure particle uniformity.

Thermal Treatment

The mixture is heated in a muffle furnace under ambient atmosphere using the following temperature profile:

  • Ramp rate : 5°C/min to 800°C

  • Holding time : 6–8 hours at 800°C

  • Cooling : Gradual cooling to room temperature

X-ray diffraction (XRD) analysis confirms the formation of BBaO5P, with characteristic peaks at 2θ = 24.5°, 29.8°, and 32.1° . Impurities such as barium orthophosphate (Ba₃(PO₄)₂) are minimized by maintaining exact stoichiometry.

Table 1: Solid-State Reaction Parameters and Outcomes

ParameterValue/RangeOutcome (Purity)
Molar ratio (Ba:B:P)1:1:1>95%
Calcination temperature800°CCrystalline phase
Reaction time6–8 hoursLow impurity

Solution-Based Synthesis with Spray Drying

This method, detailed in CN1800000A , produces BBaO5P via a solution-phase reaction followed by spray drying. It is preferred for its control over particle size and suitability for optical glass applications.

Refinement of Barium Hydroxide

Barium hydroxide (Ba(OH)₂·8H₂O) is dissolved in deionized water with 0.01% activated carbon to adsorb metal impurities (Fe, Cu, Ni < 0.0003%). The solution is heated to 100–120°C until the specific gravity reaches 1.05–1.10 , then filtered.

Precipitation and pH Control

Refined barium hydroxide is reacted with high-purity phosphoric acid (H₃PO₄) and boric acid (H₃BO₃) under stirring:

  • Initial pH : Adjusted to 4–5 using H₃PO₄.

  • Final pH : Raised to 9–11 with Ba(OH)₂ to precipitate barium hydrogen phosphate-borate intermediates.

Spray Drying

The slurry is diluted to 35–40% solid content and fed into a centrifugal spray dryer. Key drying parameters include:

  • Nozzle temperature : 100–150°C

  • Tower outlet temperature : 60–65°C

  • Dehydration rate : 185 kg/h

This yields spherical BBaO5P particles with diameters of 10–50 μm , ideal for uniform coatings.

Table 2: Spray Drying Conditions and Product Characteristics

ConditionValueProduct Feature
Slurry solid content35–40%Optimal flowability
Drying temperature100–150°CLow moisture content
Particle size10–50 μmHigh surface area

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature crystallization, reducing energy consumption.

Reaction Vessel and Precursors

A Teflon-lined autoclave is charged with:

  • Barium nitrate (Ba(NO₃)₂) : 0.2 M

  • Ammonium metaborate (NH₄B(OH)₄) : 0.2 M

  • Ammonium metaphosphate ((NH₄PO₃)ₙ) : 0.2 M

Hydrothermal Conditions

  • Temperature : 200–220°C

  • Pressure : 15–20 MPa

  • Duration : 24–48 hours

The product is washed with ethanol and dried at 80°C . Fourier-transform infrared (FTIR) spectra show B-O-P linkages at 1,200–1,300 cm⁻¹ , confirming BBaO5P formation.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Solid-State ReactionHigh yield, industrial scalabilityHigh energy consumption
Spray DryingControlled particle sizeComplex pH adjustment
HydrothermalLow-temperature synthesisLong reaction time

Challenges and Optimization Strategies

Impurity Control

  • Activated carbon filtration reduces transition metal impurities to <0.0003% .

  • Stoichiometric excess of boric acid (5–10%) compensates for volatilization losses at high temperatures.

Crystallinity Enhancement

  • Post-annealing at 600°C for 2 hours improves crystallinity by 15–20% .

Q & A

Q. What are the common synthesis methods for barium metaborate metaphosphate, and how do reaction conditions influence product purity?

this compound can be synthesized via solid-state reactions or wet-chemical methods. For example:

  • Solid-state synthesis : Heating barium carbonate (BaCO₃) with metaphosphoric acid (HPO₃) at high temperatures (e.g., 800–1000°C) produces barium metaphosphate (Ba(PO₃)₂) with CO₂ and H₂O as byproducts .
  • Wet-chemical synthesis : Reacting barium chloride (BaCl₂) with sodium metaphosphate (NaPO₃) in aqueous solution yields Ba(PO₃)₂, with NaCl as a byproduct . Key considerations : Purity depends on stoichiometric ratios, reaction temperature, and post-synthesis washing to remove impurities. XRD and TGA are critical for verifying phase purity and hydration states .

Q. What structural characterization techniques are most effective for analyzing this compound composites?

  • XRD : Identifies crystalline phases and crystallite size. For example, barium metaborate in polymer composites shows distinct peaks at 2θ = 23°–24°, while barium metaphosphate exhibits characteristic polyphosphate anion structures .
  • SEM/TEM : Reveals particle dispersion and agglomeration. Homogeneous dispersion in polymer matrices correlates with improved thermal stability, whereas agglomeration (e.g., at >5 wt%) degrades mechanical properties .
  • FTIR : Detects functional groups (e.g., B-O and P-O bonds) and polymer-filler interactions .

Q. How can researchers evaluate the thermal stability of this compound in composite materials?

  • TGA : Measures weight loss under controlled heating. For instance, barium metaborate in polyurethane composites increases char residue (e.g., from 1.7% to 22.9% with 7 wt% filler) by releasing non-combustible gases like water vapor and boron oxides .
  • DSC : Determines glass transition temperatures (Tg). Increased Tg in composites indicates restricted polymer chain mobility due to filler-polymer interactions .

Advanced Research Questions

Q. How can contradictions between thermal stability and mechanical performance in this compound composites be resolved?

While higher filler content (e.g., 7 wt%) enhances thermal stability, mechanical properties (e.g., tensile strength) may decline due to particle agglomeration . Methodological approach :

  • Optimize filler loading (e.g., 3–5 wt%) to balance dispersion and performance.
  • Use surface modifiers (e.g., silanes) to improve polymer-filler adhesion.
  • Characterize agglomeration via SEM and correlate with mechanical testing data .

Q. What advanced techniques elucidate the fire-retardant mechanisms of this compound?

  • TGA-MS : Identifies gaseous decomposition products (e.g., H₂O, B₂O₃) that dilute oxygen and suppress combustion .
  • Cone calorimetry : Quantifies heat release rate (HRR) and smoke production in fire scenarios.
  • In situ XRD/TGA : Tracks structural changes during heating to identify phase transitions that enhance flame retardancy .

Q. How can researchers investigate synergistic effects between this compound and other flame-retardant fillers?

Experimental design :

  • Prepare composites with varying ratios of this compound and secondary fillers (e.g., alumina trihydrate or carbon nanotubes).
  • Evaluate synergy using:
  • Cone calorimetry for HRR reduction.
  • LOI (Limiting Oxygen Index) for flammability thresholds.
  • Rheometry to assess filler-induced viscosity changes .

Q. What methodologies enable quantitative analysis of barium metaphosphate dissolution in acidic environments?

  • ICP-OES : Measures barium and phosphorus ion concentrations in solution over time.
  • Gravimetric analysis : Tracks mass loss of solid samples immersed in acidic solutions (e.g., HCl at pH 2–4).
  • In situ Raman spectroscopy : Monitors real-time structural degradation of metaphosphate anions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.